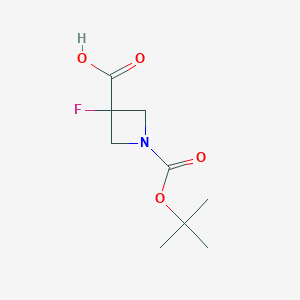

1-(Tert-butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14FNO4/c1-8(2,3)15-7(14)11-4-9(10,5-11)6(12)13/h4-5H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJLIZBBURXQODR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649519 | |

| Record name | 1-(tert-Butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126650-67-6 | |

| Record name | 1-(tert-Butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(tert-butoxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-(Tert-butoxycarbonyl)-3-fluoroazetidine-3-carboxylic Acid

Introduction: The Strategic Importance of Fluorinated Azetidines in Medicinal Chemistry

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery. The unique properties of fluorine—its small size, high electronegativity, and ability to form strong C-F bonds—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1] When combined with conformationally constrained scaffolds like the azetidine ring, the resulting building blocks become powerful tools for medicinal chemists.[2]

The azetidine ring, a four-membered nitrogen heterocycle, serves as a bioisostere for various functional groups and can impart favorable physicochemical properties. The specific molecule, 1-(tert-butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid, is a particularly valuable synthon. It combines:

-

A Boc-protected amine , allowing for straightforward incorporation into peptide chains or other molecular frameworks under standard coupling conditions.[3]

-

A quaternary center at the 3-position, providing steric hindrance and locking in a specific conformation.

-

A fluorine atom , which can modulate the pKa of the adjacent carboxylic acid and engage in favorable non-covalent interactions with biological targets.

-

A carboxylic acid , providing a handle for further chemical modification.

This guide provides an in-depth examination of the first successful synthesis of this important building block, focusing on the strategic decisions, mechanistic underpinnings, and practical execution of the synthetic pathway.

Retrosynthetic Analysis and Strategic Considerations

The primary challenge in synthesizing the target molecule lies in the controlled construction of the densely functionalized, strained azetidine ring, particularly the stereospecific installation of the C3-fluorine quaternary center. A logical retrosynthetic approach breaks the molecule down into more manageable precursors.

Caption: High-level retrosynthetic analysis of the target compound.

This analysis highlights three critical transformations:

-

Oxidation: The carboxylic acid can be accessed via oxidation of a primary alcohol. This is a robust and high-yielding transformation.

-

Protecting Group Strategy & Cyclization: The Boc group is essential for final use, but may not be compatible with all steps of the synthesis. Therefore, a different nitrogen protecting group that facilitates ring closure and can be readily exchanged for a Boc group is required.

-

Fluorination: The most crucial step is the introduction of the fluorine atom. Direct fluorination of an azetidine ring at the C3 position is challenging. An alternative is to perform the fluorination on an acyclic precursor before ring closure.

A Validated Multi-Step Synthesis Pathway

The first successful synthesis, reported by Van Hende et al. in The Journal of Organic Chemistry, elegantly addresses these challenges through a linear sequence starting from an acyclic allylic amine.[4][5] This pathway remains the foundational route for accessing this compound.

Overall Synthesis Workflow

The pathway hinges on an electrophilic bromofluorination of a protected allylic amine, which simultaneously installs the requisite fluorine and a bromine handle for subsequent intramolecular cyclization to form the azetidine ring.

Caption: Validated workflow for the synthesis of the target molecule.

Mechanistic and Strategic Rationale

-

Step 1: Bromofluorination of the Acyclic Precursor : The synthesis commences with the bromofluorination of N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine.[4][6] The use of N-Bromosuccinimide (NBS) as a bromine source and triethylamine trihydrofluoride (Et₃N·3HF) as a nucleophilic fluoride source is key. The reaction proceeds via a bromonium ion intermediate, which is then opened by a fluoride anion at the more substituted carbon, establishing the C-F bond. The diphenylmethylidene group serves as a robust imine protecting group for the nitrogen.

-

Step 2: Reduction and Intramolecular Cyclization : The imine is first reduced to a secondary amine using sodium borohydride (NaBH₄). The subsequent ring closure is an intramolecular Williamson ether synthesis analogue, where the newly formed amine displaces the bromine atom to form the strained four-membered azetidine ring.[4] This step validates the choice of bromofluorination, as the bromine serves as an excellent leaving group for the cyclization.

-

Step 3: Protecting Group Exchange : The diphenylmethyl (N-benzhydryl) group, while effective for the initial steps, must be replaced with the more synthetically versatile Boc group. This is achieved via hydrogenolysis using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[4][7] The resulting free secondary amine is then immediately protected with di-tert-butyl dicarbonate (Boc₂O) to yield 1-Boc-3-fluoro-3-hydroxymethylazetidine.

-

Step 4: Oxidation to the Carboxylic Acid : The final and critical step is the oxidation of the primary alcohol to a carboxylic acid without degrading the sensitive azetidine ring. A powerful yet selective oxidation system is required. The use of a catalytic amount of ruthenium(III) chloride (RuCl₃·3H₂O) with sodium periodate (NaIO₄) as the stoichiometric oxidant effectively achieves this transformation, yielding the desired 1-Boc-3-fluoroazetidine-3-carboxylic acid in a crystalline form.[4][5]

Detailed Experimental Protocol: Oxidation of 1-Boc-3-fluoro-3-hydroxymethylazetidine

The following protocol is adapted from the validated procedure reported by Van Hende et al.[4] It describes the final oxidation step, which is often the most critical for obtaining the pure target compound.

Materials and Reagents:

-

1-Boc-3-fluoro-3-hydroxymethylazetidine

-

Ruthenium(III) chloride hydrate (RuCl₃·3H₂O)

-

Sodium periodate (NaIO₄)

-

Acetonitrile (CH₃CN)

-

Carbon tetrachloride (CCl₄)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-Boc-3-fluoro-3-hydroxymethylazetidine (1.0 eq) in a 1:1:1.5 mixture of acetonitrile, carbon tetrachloride, and water.

-

Addition of Oxidants: To the stirred solution, add sodium periodate (NaIO₄, 4.0 eq) followed by a catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·3H₂O, ~0.05 eq).

-

Reaction Monitoring: Stir the resulting mixture vigorously at room temperature for approximately 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Upon completion, pour the reaction mixture into 1 M HCl.

-

Extraction: Extract the aqueous phase with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.

-

Purification: The crude product is typically obtained as a crystalline solid and can be further purified by recrystallization if necessary. The reported yield for this step is 47%.[4][5]

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the final product. The data below is consistent with the reported values for this compound.[4]

| Analysis | Observed Data (Solvent: CDCl₃) |

| Appearance | White crystalline solid |

| ¹H NMR (ppm) | 1.46 (s, 9H, C(CH₃)₃); 4.21 (dd, 2H, CH₂N); 4.43 (dd, 2H, CH₂N); 8.99 (br s, 1H, COOH) |

| ¹⁹F NMR (ppm) | -163.19 (pentet, J = 19.5 Hz) |

| ¹³C NMR (ppm) | 28.5 (C(CH₃)₃); 59.3 (d, J = 24.2 Hz, (CH₂)₂N); 81.7 (C(CH₃)₃); 87.0 (d, J = 220.4 Hz, CF); 156.6 (COOBoc); 170.8 (d, J = 28.8 Hz, COOH) |

| Melting Point | 86 °C |

Challenges and Alternative Approaches

It is instructive to consider synthetic strategies that were explored but proved unsuccessful, as they highlight the nuances of fluorination chemistry. An alternative and more convergent approach would be the direct fluorination of a pre-formed azetidine ring, such as methyl 1-Boc-azetidine-3-carboxylate. However, attempts to achieve this via deprotonation with strong bases like LDA followed by quenching with an electrophilic fluorinating agent (e.g., Selectfluor) were reported to be unsuccessful, returning only the starting material.[4] This failure underscores the difficulty of forming the requisite enolate in the strained azetidine system and reinforces the strategic utility of installing the fluorine atom on an acyclic precursor prior to cyclization.

Conclusion

The synthesis of this compound is a multi-step process that requires careful strategic planning, particularly concerning the introduction of the fluorine atom and the management of protecting groups. The validated pathway, proceeding through a key bromofluorination/cyclization sequence followed by protecting group exchange and a robust final oxidation, provides a reliable method for accessing this highly valuable building block. The insights gained from this synthesis are broadly applicable to the preparation of other complex, fluorinated heterocyclic compounds for the advancement of drug discovery and development programs.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound [myskinrecipes.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to 1-(tert-Butoxycarbonyl)-3-fluoroazetidine-3-carboxylic Acid: A Privileged Scaffold for Advanced Drug Discovery

Abstract

This technical guide provides an in-depth analysis of the chemical properties, synthesis, and strategic applications of 1-(tert-Butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid (CAS Number: 1126650-67-6). Primarily utilized as a high-value building block in medicinal chemistry, this compound serves as a critical starting material for the synthesis of advanced therapeutic agents. Its unique trifunctional scaffold, featuring a strained azetidine ring, a stereochemically defined fluorine atom, and versatile carboxylic acid and Boc-protected amine functionalities, offers a distinct advantage in drug design. This guide will delve into its pivotal role in the development of novel inhibitors targeting the creatine transporter SLC6A8 for oncology applications, providing detailed synthetic protocols, mechanistic insights, and safety considerations for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorinated Azetidines

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug discovery.[1] Its inherent ring strain and defined three-dimensional geometry provide a unique combination of structural rigidity and metabolic stability.[2][3] The incorporation of a fluorine atom, a common strategy in medicinal chemistry, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electronic interactions, and modulate pKa to improve cell permeability.[4]

This compound (Figure 1) embodies these advantages. It is not an active pharmaceutical ingredient (API) itself, but rather a sophisticated fragment molecule used for the synthesis of more complex drug candidates.[1][5] Its structure is particularly valuable for creating compounds targeting a range of diseases, including central nervous system disorders, inflammation, and infectious diseases.[4] A primary and well-documented application, which will be the focus of this guide, is its use as a key intermediate in the synthesis of inhibitors for the creatine transporter SLC6A8, a novel target in cancer therapy.[6][7]

Physicochemical and Safety Profile

A comprehensive understanding of the compound's properties is essential for its effective use in a laboratory setting.

Physicochemical Data

The key properties of CAS 1126650-67-6 are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1126650-67-6 | [8] |

| IUPAC Name | 1-[(tert-butoxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid | [8] |

| Synonyms | 3-Fluoro-1,3-azetidinedicarboxylic acid 1-tert-butyl ester; 1-Boc-3-fluoroazetidine-3-carboxylic acid | [8] |

| Molecular Formula | C₉H₁₄FNO₄ | [8] |

| Molecular Weight | 219.21 g/mol | [8] |

| Appearance | White to off-white solid | Supplier Data |

| Storage | 2-8°C, keep container tightly closed in a dry and well-ventilated place | [4] |

Safety & Handling

As a laboratory chemical, this compound requires careful handling in a controlled environment. A specific Safety Data Sheet (SDS) should always be consulted before use.

-

Hazard Identification: While a specific GHS classification is not universally established, related compounds are often classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[7][9]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile rubber), safety glasses with side-shields or goggles, and a lab coat.

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product.[7]

-

-

First Aid:

-

Skin Contact: Wash off with plenty of soap and water. If irritation occurs, seek medical advice.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[7]

-

-

Stability and Reactivity: The compound is generally stable under recommended storage conditions. Avoid strong oxidizing agents.

Synthesis of the Core Scaffold

The synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid is a multi-step process that requires careful control of reaction conditions. The following protocol is based on a validated pathway published in the Journal of Organic Chemistry.[10]

Rationale Behind the Synthetic Strategy

The chosen pathway involves the construction of the azetidine ring via an intramolecular cyclization, followed by functional group manipulations to install the fluorine and carboxylic acid moieties and to append the Boc protecting group. This approach allows for controlled introduction of the key structural features.

Experimental Protocol: Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid

This protocol is an overview of the key transformations. Researchers should refer to the original publication for precise experimental details and characterization data.[10]

-

Bromofluorination: The synthesis begins with the bromofluorination of an appropriate acyclic precursor, N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine. This step introduces the fluorine atom and a bromine atom that facilitates the subsequent cyclization.

-

Ring Closure: The resulting intermediate undergoes reduction of the imine bond and subsequent intramolecular cyclization (ring closure) to form the 1-diphenylmethyl-3-hydroxymethyl-3-fluoroazetidine core. This is a critical step in forming the strained four-membered ring.

-

Deprotection and Reprotection: The 4-methoxybenzyl and diphenylmethyl protecting groups are removed. The nitrogen of the azetidine ring is then protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is chosen for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions, which is crucial for subsequent synthetic steps.[4]

-

Oxidation: The final step is the oxidation of the primary alcohol (hydroxymethyl group) to a carboxylic acid. This transformation yields the final product, 1-Boc-3-fluoroazetidine-3-carboxylic acid.

Diagram 1. Simplified workflow for the synthesis of the title compound.

Application in Drug Discovery: Targeting the Creatine Transporter SLC6A8

The primary utility of CAS 1126650-67-6 is as a precursor for synthesizing inhibitors of the creatine transporter, also known as Solute Carrier Family 6 Member 8 (SLC6A8).

Mechanism of Action: Exploiting Cancer's Metabolic Vulnerability

Creatine is a vital molecule for cellular energy homeostasis. It is taken up by cells via the SLC6A8 transporter and then phosphorylated by creatine kinase (CKB) to form phosphocreatine.[6] Phosphocreatine serves as a rapid reserve of high-energy phosphate to regenerate ATP from ADP, which is crucial for cells with high energy demands.[6][7]

Many cancer cells, particularly those in hypoxic environments such as liver metastases, exhibit increased expression of SLC6A8 and CKB.[6][7] This upregulation allows them to maintain high ATP levels to survive metabolic stress and proliferate. Therefore, inhibiting the creatine transport system represents a promising therapeutic strategy to selectively starve cancer cells of a key energy source, leading to apoptosis and suppression of tumor growth and metastasis.[6][7]

Diagram 2. Mechanism of action of SLC6A8 inhibitors in cancer cells.

Synthetic Application: Amide Coupling Protocol

The carboxylic acid functionality of 1-Boc-3-fluoroazetidine-3-carboxylic acid is readily activated for amide bond formation, which is the key step in elaborating the scaffold into potential SLC6A8 inhibitors. While specific protocols for every possible amine coupling partner will vary, the following general procedure using a common coupling reagent system (HATU) serves as a robust starting point.

Objective: To couple this compound with a representative primary or secondary amine.

Materials:

-

This compound (1.0 equiv.)

-

Target Amine (1.1 equiv.)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.1 equiv.)

-

N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv.)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Standard work-up and purification reagents (Ethyl Acetate, 5% HCl (aq), sat. NaHCO₃ (aq), brine, anhydrous Na₂SO₄, silica gel)

Procedure:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous DMF.

-

Activation: To this solution, add DIPEA (2.0-3.0 equiv.). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester. The base (DIPEA) is crucial for deprotonating the carboxylic acid and neutralizing the HCl generated.

-

Coupling: Add the target amine (1.1 equiv.) to the activated mixture.

-

Reaction: Stir the reaction at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. These washes remove unreacted starting materials, coupling reagents, and base.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted-1-Boc-3-fluoroazetidine-3-carboxamide.

Rationale for Reagent Choice: HATU is a highly efficient, uronium-based coupling reagent that minimizes side reactions and racemization, making it a preferred choice in modern medicinal chemistry for forming amide bonds, especially with valuable or complex substrates.[11]

Diagram 3. Experimental workflow for a typical HATU-mediated amide coupling.

Conclusion and Future Outlook

This compound is more than a mere chemical reagent; it is an enabling tool for modern drug discovery. Its carefully designed structure provides medicinal chemists with a robust scaffold to build novel therapeutics with potentially superior properties. The successful application of this building block in the synthesis of SLC6A8 inhibitors for cancer therapy underscores the power of rational drug design, where understanding a disease's metabolic vulnerabilities can lead to innovative therapeutic strategies. As research into complex diseases continues, the demand for sophisticated, three-dimensional, and functionalized building blocks like fluorinated azetidines will undoubtedly grow, paving the way for the next generation of targeted medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. Medicinal Chemistry Section - CNIO [cnio.es]

- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 4. growingscience.com [growingscience.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Discovery and Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid

Introduction: The Strategic Value of Fluorinated Azetidines in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern molecular design. The unique physicochemical properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] When combined with sterically constrained scaffolds like the azetidine ring, these effects are amplified, offering a powerful tool to navigate complex biological space.

The azetidine ring, a four-membered nitrogen-containing heterocycle, serves as a versatile bioisostere for more common motifs like phenyl rings or gem-dimethyl groups. Its rigid, three-dimensional structure can enforce specific conformations, leading to enhanced potency and selectivity for biological targets. The development of functionalized azetidines, therefore, represents a critical endeavor for expanding the chemical toolbox available to drug discovery professionals.

This guide provides a comprehensive overview of the discovery and seminal synthesis of a particularly valuable building block: 1-Boc-3-fluoroazetidine-3-carboxylic acid . This molecule elegantly combines the conformational rigidity of the azetidine core with the metabolic and electronic advantages of a fluorine atom at a quaternary center, all while providing orthogonal handles for further synthetic elaboration through its Boc-protected amine and carboxylic acid functionalities.

The Genesis: Discovery and First Reported Synthesis

The first total synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid was reported in 2009 by the research group of Norbert De Kimpe at Ghent University, Belgium.[2][3][4] This work addressed the growing demand for novel, cyclic fluorinated β-amino acid derivatives as building blocks for peptides and other therapeutics.[4] The authors devised a multi-step synthetic strategy, which remains the foundational route to this important intermediate.

Retrosynthetic Analysis

The logic behind the synthesis can be best understood through a retrosynthetic approach. The target molecule, a protected amino acid, can be disconnected at the carboxylic acid, revealing a primary alcohol as a key precursor. This alcohol, in turn, can be traced back to a protected 3-fluoro-3-(hydroxymethyl)azetidine. The core azetidine ring was envisioned to be formed via an intramolecular cyclization of an acyclic precursor containing both an amine and a suitable leaving group. This key acyclic intermediate was designed to be accessed through the bromofluorination of a strategically protected allylamine derivative.

Caption: Retrosynthetic analysis of 1-Boc-3-fluoroazetidine-3-carboxylic acid.

The Forward Synthesis: A Step-by-Step Mechanistic Walkthrough

The forward synthesis elegantly realizes the retrosynthetic plan, employing a series of robust and well-characterized transformations. The choice of protecting groups was critical to the success of the sequence, preventing side reactions and allowing for selective transformations at different stages.

Caption: Forward synthesis workflow for 1-Boc-3-fluoroazetidine-3-carboxylic acid.

Detailed Experimental Protocols

The following protocols are adapted from the seminal 2009 publication by Van Hende et al. and represent the foundational methodology for the synthesis of this building block.[4]

Protocol 1: Synthesis of 1-Boc-3-fluoro-3-(hydroxymethyl)azetidine

This multi-step, one-pot-style sequence establishes the core fluorinated azetidine ring.

-

Bromofluorination & Reduction: The starting material, N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine, undergoes bromofluorination using N-bromosuccinimide (NBS) and triethylamine trihydrofluoride (Et₃N·3HF). The resulting imine is then reduced in situ with sodium borohydride (NaBH₄).

-

Intramolecular Cyclization: The crude product from the previous step is treated with a strong base, such as sodium hydride (NaH), to induce an intramolecular Williamson ether-type synthesis, forming the azetidine ring.

-

Deprotection: The 4-methoxybenzyl (PMB) ether protecting group on the hydroxyl moiety is removed via oxidation with ceric ammonium nitrate (CAN).[4] This step is crucial as it unmasks the primary alcohol for the final oxidation.

-

Protecting Group Swap: The diphenylmethyl (benzhydryl) group on the azetidine nitrogen is removed by catalytic hydrogenation (H₂, Pd/C). The resulting secondary amine is then immediately protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) to yield the key alcohol precursor.

Protocol 2: Oxidation to 1-Boc-3-fluoroazetidine-3-carboxylic acid

The final step is a robust oxidation of the primary alcohol to the carboxylic acid.

-

Reaction Setup: To a solution of 1-Boc-3-fluoro-3-(hydroxymethyl)azetidine (1.0 eq) in a 1:1 mixture of acetonitrile (CH₃CN) and water, add ruthenium(III) chloride trihydrate (RuCl₃·3H₂O, 0.05 eq).

-

Addition of Oxidant: Add sodium periodate (NaIO₄, 5.0 eq) to the mixture.

-

Reaction: Stir the mixture at room temperature for approximately 16 hours.

-

Workup: Pour the reaction mixture into 1 M hydrochloric acid (HCl) and extract with dichloromethane (CH₂Cl₂).

-

Purification: Dry the combined organic layers over magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield 1-Boc-3-fluoroazetidine-3-carboxylic acid as a crystalline solid.

| Step | Key Reagents | Purpose | Reported Yield |

| Synthesis of Alcohol Precursor | NBS, Et₃N·3HF; NaBH₄; NaH; CAN; H₂, Pd/C; Boc₂O | Formation of the core fluorinated azetidine ring and installation of the Boc protecting group. | Multi-step sequence |

| Final Oxidation | RuCl₃·3H₂O, NaIO₄ | Oxidation of the primary alcohol to the carboxylic acid. | 47%[4] |

Significance and Applications in Drug Development

The discovery of 1-Boc-3-fluoroazetidine-3-carboxylic acid provided medicinal chemists with a highly valuable and versatile building block.[5] Its utility stems from several key features:

-

Orthogonal Functionality: The Boc-protected amine and the carboxylic acid allow for selective chemical modifications. The Boc group can be removed under mild acidic conditions, revealing a secondary amine ready for coupling, while the carboxylic acid can participate in standard amide bond formation reactions.[1]

-

Conformational Constraint: The rigid azetidine ring locks the substituents in a defined three-dimensional space, which is highly desirable for optimizing interactions with protein binding pockets.

-

Metabolic Stability: The fluorine atom at the C3 position can block potential sites of metabolic oxidation, a common strategy for increasing the in vivo half-life of drug candidates.[1]

This building block is primarily employed in the synthesis of novel chemical entities for drug discovery programs, particularly in the areas of central nervous system disorders, inflammation, and infectious diseases.[1] Its incorporation into small molecules allows for the systematic exploration of structure-activity relationships (SAR) around a constrained, fluorinated core. While no blockbuster drug has yet emerged that explicitly contains this fragment, its presence in numerous patents and medicinal chemistry publications underscores its importance as a tool for generating novel intellectual property and developing next-generation therapeutics.

Conclusion and Future Outlook

The 2009 synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid by De Kimpe and co-workers was a landmark achievement in the field of fluorine and heterocyclic chemistry. It provided the first practical route to a building block that uniquely combines conformational rigidity with the advantageous properties of fluorine. The multi-step synthesis, while lengthy, is robust and relies on well-understood chemical principles. To date, this seminal work remains the primary and most cited route for accessing this important molecule, a testament to its well-designed and effective strategy. As the demand for sp³-rich, polar, and metabolically stable scaffolds continues to grow in drug discovery, the utility of 1-Boc-3-fluoroazetidine-3-carboxylic acid is poised to increase, making it a key component in the synthetic chemist's arsenal for years to come.

References

The Fluorine Factor: A Guide to Modulating Azetidine Ring Stability and Conformation

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure offers a unique vector space for substituent placement, often leading to improved physicochemical properties and ligand efficiency.[1] However, the inherent ring strain and conformational flexibility of the azetidine moiety present both challenges and opportunities in drug design.[1] The strategic introduction of fluorine—an element with a unique confluence of small size, high electronegativity, and the ability to engage in potent stereoelectronic interactions—provides a powerful tool to precisely control the stability and conformational landscape of the azetidine ring.[2][3] This guide provides an in-depth analysis of the fundamental principles governing the role of fluorine in modulating azetidine conformation and stability, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. We will explore the causality behind fluorine's influence, from the foundational puckered nature of the ring to the nuanced stereoelectronic effects that dictate substituent orientation, and discuss the experimental and computational methodologies used to probe these properties.

The Conformational Landscape of the Azetidine Ring

Unlike its planar aromatic counterparts, the saturated azetidine ring is not flat. To alleviate torsional strain, the ring adopts a puckered conformation. This puckering is characterized by a dihedral angle, which for the parent azetidine molecule has been determined by gas-phase electron diffraction to be approximately 37°.[4] This inherent pucker creates two distinct pseudo-axial and pseudo-equatorial positions for substituents on the ring carbons, leading to a dynamic equilibrium between two energetically similar puckered conformers. The ability to control this equilibrium is paramount for pre-organizing a molecule into its bioactive conformation for optimal target engagement.

Caption: Fundamental puckering of the azetidine ring to relieve strain.

The Gauche Effect: Fluorine's Dominant Stereoelectronic Influence

The introduction of a highly electronegative fluorine atom onto the azetidine ring fundamentally alters its conformational preferences. The primary driver of this control is the fluorine gauche effect , a stereoelectronic phenomenon where a gauche (60° torsion angle) arrangement between the fluorine and a vicinal electron-withdrawing group or electropositive center is favored.[5][6][7][8]

In the context of a 3-fluoroazetidine, this effect manifests in two key ways:

-

Hyperconjugation: A stabilizing interaction occurs between the bonding orbital of a vicinal C-H bond (σC-H) and the antibonding orbital of the C-F bond (σ*C-F). This interaction is maximized when the bonds are anti-periplanar, which in a cyclic system, forces the C-F bond into a gauche relationship with other ring substituents.[7][8]

-

Electrostatic Interactions: In the protonated state, which is highly relevant under physiological conditions, a powerful charge-dipole interaction forms between the positively charged nitrogen (N+) and the partial negative charge on the fluorine atom (Cδ+-Fδ-).[2][9] This electrostatic attraction strongly stabilizes the conformer that minimizes the distance between the nitrogen and the fluorine, effectively "locking" the ring pucker.[2][10][11] This C–F···N+ interaction can favor an axial orientation of the fluorine substituent, a preference that might otherwise be sterically disfavored.[9]

This conformational control is not merely a theoretical curiosity; it is a predictable design element. By choosing the stereochemistry of the fluorine atom, a medicinal chemist can dictate the spatial orientation of other substituents on the azetidine ring, thereby influencing how the molecule interacts with its biological target.[2][12]

Caption: Fluorine exerts conformational control via stabilizing interactions.

Impact on Ring Stability and Physicochemical Properties

Beyond conformation, fluorination significantly modulates the fundamental chemical properties of the azetidine ring, directly impacting its stability, basicity, and lipophilicity.

Electronic Effects on Basicity (pKa)

Fluorine's powerful electron-withdrawing inductive effect (-I) has a profound and predictable impact on the basicity of the azetidine nitrogen. By pulling electron density away from the nitrogen atom, fluorine reduces the availability of the lone pair for protonation, thereby lowering the compound's pKa.[3][13][14]

This modulation is critical in drug design. A lower pKa can reduce unwanted off-target interactions at physiological pH (e.g., with hERG channels) and fine-tune a compound's solubility and permeability profile.[3][14] The magnitude of the pKa reduction is dependent on the number of fluorine atoms and their distance from the nitrogen center.[13][15]

Ring Stability and Reactivity

The inherent strain of the four-membered ring makes azetidines susceptible to ring-opening reactions, which can be a metabolic liability or a source of chemical instability.[1] Fluorination can influence this stability. The strong C-F bond itself is metabolically robust. However, the electron-withdrawing nature of fluorine can activate the ring carbons towards nucleophilic attack, potentially increasing reactivity.[16][17] For instance, studies on the related aziridine system have shown that fluorine substitution can dramatically increase the rate of nucleophilic cleavage.[16][17] Therefore, the position of fluorination must be carefully considered to balance desired conformational effects with potential stability risks. In some cases, intramolecular decomposition pathways can be triggered by the protonation of the azetidine nitrogen, an issue that is directly linked to the compound's pKa.[1]

| Property | Parent Azetidine Derivative | Fluorinated Azetidine Derivative | Rationale & Impact |

| Basicity (pKa) | Higher | Lower | Strong -I inductive effect of fluorine reduces electron density on nitrogen.[3][13] Crucial for tuning solubility and avoiding off-target ion channel activity. |

| Lipophilicity (LogP) | Varies | Can Increase or Decrease | Context-dependent; influenced by the masking of polar C-H bonds and overall changes to the molecular surface and dipole moment.[13][18] |

| Conformational Rigidity | Flexible | Higher | Stereoelectronic effects (gauche effect, C-F···N+ interaction) lock the ring in a preferred pucker, reducing conformational entropy upon binding.[2][10] |

| Metabolic Stability | Susceptible to ring opening | Generally Increased at C-F bond | The C-F bond is exceptionally strong and resistant to metabolic cleavage. However, electronic effects can influence reactivity at other positions. |

Table 1. Comparative physicochemical properties of non-fluorinated vs. fluorinated azetidines.

Methodologies for Analysis

A multi-faceted approach combining synthesis, spectroscopy, and computational modeling is required to fully characterize the impact of fluorine on azetidine derivatives.

Synthesis of Fluorinated Azetidines

Access to these valuable scaffolds can be achieved through several synthetic strategies. Common approaches include the cyclization of fluorinated precursors, the ring-opening of strained 1-azabicyclo[1.1.0]butanes, and the deoxofluorination of corresponding 3-azetidinols using reagents like diethylaminosulfur trifluoride (DAST).[19][20]

Experimental Protocol: Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the solution-state conformation of fluorinated azetidines. The presence of the 19F nucleus, with its 100% natural abundance and high sensitivity, provides a direct and sensitive probe of the molecular environment.[21][22]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified fluorinated azetidine in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

-

1D Spectra Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum to identify proton resonances and their multiplicities.

-

Acquire a 1D ¹⁹F NMR spectrum (often proton-decoupled) to observe the fluorine chemical shift(s). The ¹⁹F chemical shift is highly sensitive to the local electronic environment.[21]

-

-

2D Homonuclear Correlation (¹H-¹H COSY): Run a COSY experiment to establish proton-proton coupling networks and aid in the assignment of all proton signals in the azetidine ring.

-

2D Heteronuclear Correlation (¹H-¹⁹F HOESY): The Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment is critical. It detects through-space interactions between protons and fluorine atoms. The presence of a cross-peak indicates close spatial proximity (< 5 Å), providing definitive evidence for the relative orientation of substituents.[23]

-

Data Analysis & Interpretation:

-

Vicinal Coupling Constants (³J): Measure the ³J(H,H) and ³J(H,F) coupling constants. The magnitude of these couplings is dependent on the dihedral angle between the coupled nuclei (Karplus relationship). By analyzing these values, the puckering of the ring and the axial/equatorial nature of the substituents can be determined.[23]

-

HOESY Cross-Peaks: Correlate the observed HOESY cross-peaks with interatomic distances to confirm the conformational model derived from coupling constants. For example, a strong HOESY signal between an axial fluorine and an axial proton on the opposite side of the ring confirms the puckered conformation.

-

Caption: Integrated workflow for robust conformational analysis.

Computational Modeling

Quantum chemical calculations, typically using Density Functional Theory (DFT) methods (e.g., M06-2X/6-31+G(d,p)), are indispensable for this field.[24] These models allow for:

-

Calculation of the relative energies of different conformers to predict the most stable state.

-

Prediction of NMR parameters (chemical shifts, coupling constants) to aid in the interpretation of experimental data.

-

Visualization of the molecular orbitals involved in key stereoelectronic interactions, such as hyperconjugation.

Conclusion: Fluorine as a Strategic Design Element

The strategic incorporation of fluorine is not merely a substitution but a powerful design tactic for tuning the properties of azetidine-containing drug candidates. By leveraging well-understood stereoelectronic principles like the gauche effect and electrostatic interactions, medicinal chemists can exert precise control over the three-dimensional shape of the azetidine ring. This conformational locking reduces the entropic penalty of binding and orients pharmacophoric elements for optimal interaction with the target protein. Furthermore, the predictable modulation of pKa and metabolic stability allows for the fine-tuning of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. As our understanding of these nuanced fluorine effects continues to grow, so too will our ability to rationally design the next generation of safer and more effective azetidine-based therapeutics.

References

- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Ring puckering of azetidine: an electron diffraction study - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Can acyclic conformational control be achieved via a sulfur–fluorine gauche effect? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. d-nb.info [d-nb.info]

- 11. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. biophysics.org [biophysics.org]

- 22. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 23. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. H12461. Fluorine as a Regiocontrol Element in the Ring Openings of Bicyclic Aziridiniums - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of Synthetic Routes for 3-Fluoroazetidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Strained, Fluorinated Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart desirable pharmacokinetic and pharmacodynamic properties is relentless. Among these, strained ring systems and the strategic incorporation of fluorine have emerged as powerful tools in drug design. 3-Fluoroazetidine-3-carboxylic acid, a unique and highly valuable building block, sits at the intersection of these two critical areas. Its rigid four-membered azetidine core offers a defined conformational constraint, while the fluorine atom at the 3-position can profoundly influence basicity, lipophilicity, and metabolic stability of parent molecules. This in-depth guide provides a comprehensive review of the key synthetic routes to this important compound, offering insights into the strategic considerations, mechanistic underpinnings, and practical execution of each approach.

Strategic Approaches to the Synthesis of 3-Fluoroazetidine-3-carboxylic Acid

The synthesis of 3-fluoroazetidine-3-carboxylic acid presents a significant chemical challenge due to the inherent strain of the azetidine ring and the need for stereocontrolled introduction of the fluorine atom. To date, three principal synthetic strategies have been successfully employed, each with its own set of advantages and limitations. This guide will delve into the intricacies of each of these routes:

-

Linear Synthesis via Bromofluorination and Cyclization of a Propenylamine Derivative: A multi-step approach pioneered by Van Hende and coworkers.

-

Chiral Pool Synthesis from D-Glucose: A stereoselective route developed by Al-Sayah and coworkers, leveraging the inherent chirality of a readily available starting material.

-

Convergent Synthesis from 1,3-Disubstituted Propanes: A patented method that builds the azetidine ring from an acyclic precursor followed by fluorination.

The following sections will provide a detailed examination of each of these synthetic pathways, including step-by-step protocols, mechanistic discussions, and a comparative analysis to aid researchers in selecting the most appropriate route for their specific needs.

Route 1: Linear Synthesis via Bromofluorination and Intramolecular Cyclization

This foundational route, reported by Van Hende et al. in 2009, represents the first successful synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid[1]. The strategy is linear and relies on the key steps of bromofluorination of a custom-synthesized allylic amine, followed by a series of transformations to construct the azetidine ring and install the carboxylic acid functionality.

Causality Behind Experimental Choices

The selection of a propenylamine derivative as the starting material is strategic. The double bond provides a handle for the introduction of both a fluorine and a bromine atom in a single step via a bromofluorination reaction. The bromine then serves as a leaving group for the subsequent intramolecular cyclization to form the strained azetidine ring. The choice of protecting groups is also critical to the success of this route, with a diphenylmethylidene group on the nitrogen and a 4-methoxybenzyl ether protecting a hydroxyl group.

Detailed Synthetic Pathway

The overall synthetic workflow for this route is depicted below:

Caption: Workflow for the linear synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid.

Mechanistic Insights

Bromofluorination: The reaction of the propenylamine with N-bromosuccinimide (NBS) and a fluoride source (e.g., triethylamine trishydrofluoride) proceeds through a bromonium ion intermediate. The fluoride ion then attacks the more substituted carbon of the bromonium ion in an anti-fashion, leading to the desired bromofluoro adduct. The regioselectivity of this step is crucial for the subsequent cyclization.

Azetidine Ring Formation: Following reduction of the imine, the azetidine ring is formed via an intramolecular nucleophilic substitution. The free amine attacks the carbon bearing the bromine atom, displacing it to form the strained four-membered ring. This is a classic example of a Williamson ether-like synthesis, but for an amine.

Experimental Protocol: Key Steps

Step 1: Bromofluorination of N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine

-

To a solution of N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine in dichloromethane at 0 °C is added N-bromosuccinimide (NBS) portionwise.

-

Triethylamine trishydrofluoride is then added dropwise, and the reaction mixture is stirred at room temperature until completion.

-

Work-up involves quenching with aqueous sodium bicarbonate, extraction with dichloromethane, and purification by column chromatography.

Step 2: Reduction, Ring Closure, and Deprotection to form 1-Diphenylmethyl-3-hydroxymethyl-3-fluoroazetidine

-

The bromofluoro intermediate is dissolved in methanol and treated with sodium borohydride at 0 °C to reduce the imine.

-

The resulting amine is then heated to induce intramolecular cyclization and concomitant removal of the 4-methoxybenzyl protecting group.

-

Purification is achieved through column chromatography.

Step 3 & 4: N-Boc Protection and Oxidation

-

The diphenylmethyl group is removed under hydrogenolysis conditions, and the resulting secondary amine is protected with a Boc group using di-tert-butyl dicarbonate.

-

The primary alcohol is then oxidized to the carboxylic acid using a suitable oxidizing agent, such as Jones reagent or TEMPO-catalyzed oxidation, to yield the final product.

| Step | Key Reagents | Typical Yield |

| Bromofluorination | NBS, Et3N·3HF | ~60-70% |

| Reduction & Cyclization | NaBH4, Heat | ~50-60% |

| N-Boc Protection | (Boc)2O | >90% |

| Oxidation | Jones Reagent | ~70-80% |

Route 2: Chiral Pool Synthesis from D-Glucose

A more recent and elegant approach, reported by Al-Sayah et al. in 2015, utilizes the readily available and inexpensive chiral starting material, D-glucose, to construct the 3-fluoroazetidine-3-carboxylic acid scaffold with high stereocontrol[2]. This strategy is particularly advantageous for the synthesis of enantiomerically pure products.

Causality Behind Experimental Choices

The use of D-glucose as a starting material is a prime example of a chiral pool strategy. The stereocenters present in glucose are strategically manipulated to ultimately define the stereochemistry of the final product. The synthesis involves a series of carbohydrate transformations to create a key bicyclic azetidine intermediate, which is then unraveled to reveal the desired azetidine ring.

Detailed Synthetic Pathway

The synthetic pathway from D-glucose is outlined below:

Caption: Workflow for the chiral pool synthesis of 3-fluoroazetidine-3-carboxylic acid from D-glucose.

Mechanistic Insights

Formation of the Bicyclic Azetidine: The key step in this synthesis is the high-yield reaction of a pyranose ditriflate with benzylamine. This reaction proceeds via a double intramolecular nucleophilic substitution, where the nitrogen of the benzylamine first displaces one triflate group, and then the resulting secondary amine displaces the second triflate group to form the bicyclic azetidine structure.

Ring Opening and Cleavage: The bicyclic azetidine is then subjected to a ring-opening reaction, followed by oxidative cleavage of the C5-C6 bond of the original glucose backbone. This step is crucial for "unmasking" the azetidine ring and generating the carboxylic acid precursor.

Experimental Protocol: Key Steps

Step 1 & 2: Formation of the Pyranose Ditriflate

-

D-glucose is first converted to the diacetonide of 3-fluoroglucose through a series of standard carbohydrate protection and fluorination steps.

-

This intermediate is then transformed into the corresponding pyranose ditriflate using triflic anhydride.

Step 3: Formation of the Bicyclic Azetidine

-

The pyranose ditriflate is reacted with benzylamine in a suitable solvent, leading to the formation of the bicyclic azetidine in high yield.

Step 4 & 5: Ring Opening, Cleavage, and Deprotection

-

The bicyclic azetidine is subjected to ring-opening conditions, followed by oxidative cleavage with a reagent such as sodium periodate.

-

The resulting N-benzyl-3-fluoroazetidine-3-carboxylic acid ester is then deprotected via hydrogenolysis to remove the benzyl group and hydrolysis of the ester to afford the final product.

| Step | Key Reagents | Typical Yield |

| Formation of 3-fluoroglucose diacetonide | Multiple steps from D-glucose | Good overall yield |

| Formation of Bicyclic Azetidine | Benzylamine | High Yield |

| Ring Opening & Oxidative Cleavage | NaIO4 | Good Yield |

| Deprotection | H2, Pd/C; then hydrolysis | Good Yield |

Route 3: Convergent Synthesis via Fluorination of a Pre-formed Azetidine Ring

A third approach, described in a Chinese patent (CN105384673B), employs a more convergent strategy where the azetidine ring is constructed first from an acyclic precursor, and the fluorine atom is introduced in a later step. This method offers the potential for a more streamlined and potentially scalable synthesis.

Causality Behind Experimental Choices

This route starts with a readily available 1,3-disubstituted propane derivative, which is cyclized to form a 3-hydroxyazetidine derivative. The hydroxyl group at the 3-position then serves as a precursor for the introduction of fluorine via a deoxofluorination reaction. This approach separates the challenges of ring formation and fluorination into distinct steps.

Detailed Synthetic Pathway

The synthetic workflow for this convergent approach is as follows:

Caption: Workflow for the convergent synthesis of 3-fluoroazetidine-3-carboxylic acid.

Mechanistic Insights

Fluorination with DAST: The key fluorination step in this route typically employs a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST). The reaction proceeds via activation of the hydroxyl group by DAST to form a good leaving group, which is then displaced by a fluoride ion in an SN2-type reaction. The stereochemical outcome of this step is dependent on the specific substrate and reaction conditions.

Experimental Protocol: Key Steps

Step 1 & 2: Synthesis of the 3-Hydroxyazetidine Derivative

-

1,3-Dichloro-2-propanone is reacted with a suitable amine, followed by reduction of the ketone to afford a 1,3-diamino-2-propanol derivative.

-

This intermediate is then cyclized, typically under basic conditions, to form the 3-hydroxyazetidine ring.

Step 3: Fluorination of the 3-Hydroxyazetidine Derivative

-

The 3-hydroxyazetidine derivative is dissolved in an appropriate solvent and treated with a deoxofluorinating agent such as DAST at low temperature.

-

The reaction is carefully monitored until completion, and then quenched and worked up to isolate the 3-fluoroazetidine derivative.

Step 4: Introduction of the Carboxylic Acid Group

-

The carboxylic acid functionality is introduced at the 3-position. This can be achieved through various methods, such as carboxylation of an organometallic intermediate derived from the 3-position, or by displacement of a suitable leaving group at the 3-position with a cyanide equivalent followed by hydrolysis.

| Step | Key Reagents | Typical Yield |

| Formation of 3-Hydroxyazetidine | Various steps | Moderate overall yield |

| Fluorination | DAST | ~50-70% |

| Carboxylation | Multiple steps | Variable |

Comparative Analysis and Conclusion

Each of the synthetic routes to 3-fluoroazetidine-3-carboxylic acid described herein offers a unique set of advantages and disadvantages.

-

The linear synthesis via bromofluorination is a well-established and reliable method, but it is lengthy and may suffer from moderate yields in some steps.

-

The chiral pool synthesis from D-glucose is an elegant and highly stereoselective approach, making it ideal for the preparation of enantiomerically pure material. However, it involves numerous steps and requires expertise in carbohydrate chemistry.

-

The convergent synthesis offers the potential for a more streamlined and scalable process, but the fluorination step with DAST can be challenging, and the introduction of the carboxylic acid group may require additional steps.

The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including the desired scale of the synthesis, the need for stereocontrol, and the availability of starting materials and reagents. This guide has provided a detailed overview of the key synthetic strategies, offering the necessary technical information and insights to enable researchers to make informed decisions and successfully synthesize this valuable building block for their drug discovery and development programs.

References

Methodological & Application

Application Notes & Protocols: Strategic Incorporation of 1-Boc-3-fluoroazetidine-3-carboxylic acid in Advanced Peptide Synthesis

Abstract

The strategic integration of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, enabling the modulation of pharmacological properties such as potency, metabolic stability, and conformational rigidity. Among these, 1-Boc-3-fluoroazetidine-3-carboxylic acid has emerged as a compelling building block.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this fluorinated azetidine amino acid in solid-phase peptide synthesis (SPPS). We will explore its role as a conformationally constrained proline analogue, the mechanistic rationale for protocol specifics, and detailed methodologies for its seamless incorporation and subsequent peptide characterization.

Introduction: The Rationale for Fluorinated Azetidines in Peptidomimetics

Peptides are attractive therapeutic candidates due to their high specificity and potency. However, their application is often limited by poor metabolic stability and lack of defined secondary structure in solution.[4] The incorporation of conformationally constrained amino acids is a proven strategy to overcome these limitations.[5]

1-Boc-3-fluoroazetidine-3-carboxylic acid, a cyclic β-amino acid, serves as a superior proline surrogate.[1] Its rigid four-membered ring restricts the peptide backbone's flexibility, much like proline, but with significant distinctions.[6][7] The presence of a fluorine atom at the C3 position offers several key advantages:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, enhancing resistance to enzymatic degradation at that position.[8]

-

Modulation of pKa: The electron-withdrawing nature of fluorine can influence the acidity of nearby functional groups, potentially altering binding interactions.

-

Conformational Control: The stereoelectronics of the fluorine atom can induce specific puckering in the azetidine ring, leading to predictable influences on local peptide conformation.[7]

-

Bioavailability: Strategic fluorination can enhance the lipophilicity and membrane permeability of a peptide, improving its overall bioavailability.[8]

This guide will focus on the practical aspects of leveraging these properties in a laboratory setting.

Physicochemical Properties

A thorough understanding of the building block's properties is critical for successful synthesis.

| Property | Value | Source |

| Chemical Name | 1-(tert-Butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid | - |

| CAS Number | 1072551-76-2 (for (S)-isomer) | - |

| Molecular Formula | C₉H₁₄FNO₄ | [9] |

| Molecular Weight | 219.21 g/mol | [9] |

| Appearance | White to off-white powder | [10] |

| Solubility | Soluble in DMF, DCM, NMP | - |

| Protection Groups | N-α-Boc (tert-Butoxycarbonyl) | [1] |

Core Protocol: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The following protocol details the manual incorporation of 1-Boc-3-fluoroazetidine-3-carboxylic acid into a peptide sequence using a standard Fmoc-based SPPS strategy on a rink amide resin.

Rationale for Reagent Selection

1-Boc-3-fluoroazetidine-3-carboxylic acid is a sterically hindered amino acid due to its rigid cyclic structure.[11][12] Therefore, the selection of an appropriate coupling reagent is paramount to ensure efficient and complete acylation.

-

Coupling Reagents: Standard carbodiimide reagents like DCC or DIC can result in low yields.[12] Uronium/aminium salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly recommended.[13][14] HATU forms a highly reactive OAt-active ester, which is exceptionally effective for coupling hindered amino acids and minimizes the risk of racemization.[12]

-

Base: A non-nucleophilic organic base is required to activate the coupling reagent and neutralize the protonated amine on the resin. N,N-Diisopropylethylamine (DIPEA) is a common choice. However, for particularly sensitive sequences, a weaker base like N-methylmorpholine (NMM) can be considered to further reduce potential side reactions.[12]

Step-by-Step Experimental Workflow

This protocol assumes a 0.1 mmol synthesis scale on a rink amide resin with a loading capacity of 0.5 mmol/g.

Step 1: Resin Preparation

-

Place 200 mg of Rink Amide resin in a fritted reaction vessel.

-

Swell the resin in dimethylformamide (DMF) for 30 minutes.

-

Drain the DMF.

Step 2: Fmoc-Deprotection

-

Add 5 mL of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes. Drain.

-

Add another 5 mL of 20% piperidine in DMF.

-

Agitate for 15 minutes. Drain.

-

Wash the resin thoroughly with DMF (5 x 5 mL), Dichloromethane (DCM) (3 x 5 mL), and DMF (3 x 5 mL).

-

Self-Validation: Perform a Kaiser test. A positive result (blue beads) confirms the presence of a free primary amine.

Step 3: Amino Acid Activation and Coupling

-

In a separate vial, dissolve:

-

1-Boc-3-fluoroazetidine-3-carboxylic acid (87.7 mg, 0.4 mmol, 4 eq.)

-

HATU (151.3 mg, 0.398 mmol, 3.98 eq.)

-

-

Add 2 mL of DMF and gently swirl to dissolve.

-

Add DIPEA (139 µL, 0.8 mmol, 8 eq.) to the activation mixture.

-

Pre-activation: Allow the mixture to stand for 2-5 minutes. The solution may change color (typically to yellow).

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate at room temperature for 2-4 hours. Note: For difficult couplings, reaction time can be extended or performed at a slightly elevated temperature (e.g., 40°C).

Step 4: Post-Coupling Wash

-

Drain the reaction vessel.

-

Wash the resin with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

-

Self-Validation: Perform a Kaiser test. A negative result (colorless/yellow beads) indicates a complete coupling reaction. If the test is positive, a second coupling (recoupling) is necessary.

Step 5: Chain Elongation

-

Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.

Step 6: Cleavage and Deprotection

-

After the final coupling and Fmoc-deprotection, wash the resin with DCM and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail. A standard choice is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).

-

Add 5 mL of the cleavage cocktail to the resin.

-

Agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

Visualization of the Synthesis Workflow

The following diagram illustrates the key stages of the solid-phase peptide synthesis process, highlighting the incorporation of the specialized azetidine amino acid.

Caption: Workflow for SPPS incorporating 1-Boc-3-fluoroazetidine-3-carboxylic acid.

Characterization of the Final Peptide

After synthesis and purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), the identity and purity of the fluoroazetidine-containing peptide must be confirmed.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for verifying the successful synthesis.[15][16] The expected molecular weight of the final peptide should be observed. ESI-MS is commonly used for this purpose.[16]

-

Tandem Mass Spectrometry (MS/MS): To confirm the sequence and the precise location of the non-natural amino acid, MS/MS fragmentation should be performed.[15] The fragmentation pattern will show a mass difference corresponding to the fluoroazetidine residue between relevant b- and y-ions.

Example Analytical Data Summary

For a hypothetical peptide Ac-Ala-X-Gly-NH₂ (where X = 3-fluoroazetidine-3-carboxylic acid):

| Analysis | Expected Result | Purpose |

| RP-HPLC | Single major peak (>95% purity) | Purity Assessment |

| LC-MS (ESI+) | [M+H]⁺ = 289.14 m/z | Molecular Weight Confirmation |

| MS/MS | Fragmentation ions confirming the sequence Ala-(Aze(F))-Gly | Sequence Verification |

Conclusion

1-Boc-3-fluoroazetidine-3-carboxylic acid is a powerful tool for medicinal chemists aiming to imbue peptides with enhanced stability and conformational definition. Its incorporation requires special consideration, particularly the use of potent coupling reagents like HATU to overcome steric hindrance. By following the robust protocols outlined in this guide, researchers can confidently integrate this valuable building block into their peptide synthesis workflows, paving the way for the development of novel and more effective peptide-based therapeutics.

References

- 1. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound [myskinrecipes.com]

- 9. 1-Boc-Azetidine-3-carboxylic acid | C9H15NO4 | CID 2755981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-Boc-氮杂环丁烷-3-羧酸 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]

- 14. file.globalso.com [file.globalso.com]

- 15. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijsra.net [ijsra.net]

The Strategic Deployment of N-Boc-3-fluoro-azetidine-3-carboxylic acid in Modern Coupling Chemistries: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Among these, strained heterocyclic systems have garnered significant attention. The azetidine ring, a four-membered saturated heterocycle, offers a unique combination of structural rigidity and metabolic stability, making it an increasingly popular bioisostere for various functional groups in drug design. The strategic introduction of a fluorine atom at the 3-position, particularly in conjunction with a carboxylic acid handle, further enhances its utility. N-Boc-3-fluoro-azetidine-3-carboxylic acid has thus emerged as a high-value building block, providing a gateway to a diverse array of complex molecules with potential therapeutic applications.[1]

This technical guide, intended for researchers and drug development professionals, provides an in-depth exploration of the coupling reactions involving this versatile reagent. We will delve into the mechanistic rationale behind preferred reaction conditions and furnish detailed, field-proven protocols for its application in both amide bond formation and advanced carbon-carbon bond-forming transformations.

Part 1: Amide Bond Formation - A Cornerstone of Medicinal Chemistry

The formation of an amide bond is one of the most fundamental and frequently employed reactions in the synthesis of pharmaceuticals. The coupling of N-Boc-3-fluoro-azetidine-3-carboxylic acid with a diverse range of primary and secondary amines allows for the systematic exploration of the chemical space around this privileged scaffold. The presence of the fluorine atom and the quaternary carbon center introduces steric hindrance that necessitates the use of efficient coupling reagents.

Mechanistic Considerations: The Role of Activation

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated to a more electrophilic species. Common strategies involve the use of carbodiimides, phosphonium salts, or uronium/aminium salts.[2][3]

The choice of coupling reagent and additives is critical to ensure high yields and minimize side reactions, particularly racemization, although this is not a concern for the achiral N-Boc-3-fluoro-azetidine-3-carboxylic acid.

Protocol 1.1: HATU-Mediated Amide Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent known for its rapid reaction times and high yields, even with sterically demanding substrates.[4]

Reaction Workflow:

Caption: Workflow for HATU-mediated amide coupling.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Purpose |

| N-Boc-3-fluoro-azetidine-3-carboxylic acid | 219.21 | Starting material |

| Amine (Primary or Secondary) | Varies | Coupling partner |

| HATU | 380.23 | Coupling reagent |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | Non-nucleophilic base |

| Anhydrous Dimethylformamide (DMF) | 73.09 | Solvent |

Step-by-Step Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-3-fluoro-azetidine-3-carboxylic acid (1.0 eq).

-

Dissolve the acid in anhydrous DMF (approximately 0.2 M concentration).

-

Add HATU (1.1 - 1.2 eq) to the solution and stir.

-

Add DIPEA (2.0 - 3.0 eq) to the mixture.

-

Stir the solution at room temperature for 15-30 minutes to allow for pre-activation of the carboxylic acid.

-

Add the desired amine (1.0 - 1.1 eq) to the reaction mixture.

-

Continue to stir at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 1.2: EDC/HOBt-Mediated Amide Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) is a cost-effective and widely used method for amide bond formation.[5][6] HOBt reacts with the initial O-acylisourea intermediate to form an activated HOBt ester, which is less prone to side reactions and racemization.

Reaction Workflow:

Caption: EDC/HOBt-mediated amide coupling pathway.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Purpose |

| N-Boc-3-fluoro-azetidine-3-carboxylic acid | 219.21 | Starting material |

| Amine (Primary or Secondary) | Varies | Coupling partner |

| EDC hydrochloride | 191.70 | Coupling reagent |

| HOBt hydrate | ~153.13 | Additive |

| Triethylamine (TEA) or DIPEA | 101.19 / 129.24 | Base |

| Anhydrous Dichloromethane (DCM) or DMF | 84.93 / 73.09 | Solvent |

Step-by-Step Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve N-Boc-3-fluoro-azetidine-3-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

-

Add the amine (1.0 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add TEA or DIPEA (1.5 eq) to the cooled solution.

-

Add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-